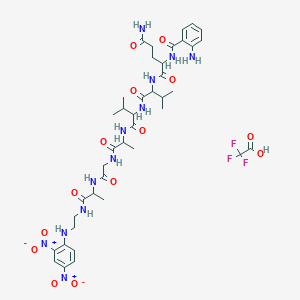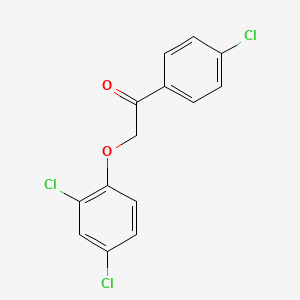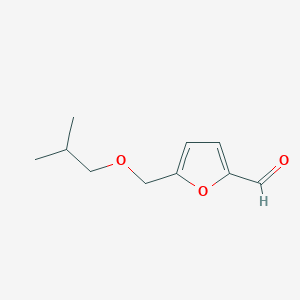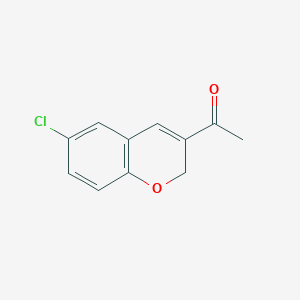
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is a complex steroid compound. It is a derivative of cholestane, characterized by the presence of a methyl group at the 4alpha position and an ethyl group at the 24R position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to biologically significant molecules such as hormones and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of cholestane derivatives through a series of chemical reactions, including alkylation, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The process may also involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor to hormone synthesis.
Industry: Utilized in the production of various steroid-based products, including pharmaceuticals and nutraceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4alpha-Methyl-24-ethyl-cholest-8(14)-en-3beta-ol: A related sterol with similar structural features.
4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol: Another sterol with a different arrangement of double bonds and functional groups.
Uniqueness
4alpha-METHYL-(24R)-ETHYL-5alpha(H),14alpha(H),17alpha(H)-CHOLESTANE is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C30H54 |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
17-(5-ethyl-6-methylheptan-2-yl)-4,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-8-23(20(2)3)12-11-22(5)26-15-16-27-24-13-14-25-21(4)10-9-18-29(25,6)28(24)17-19-30(26,27)7/h20-28H,8-19H2,1-7H3 |
Clé InChI |
YLPQYQLAPDSRON-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)
![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)


![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)



![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)




